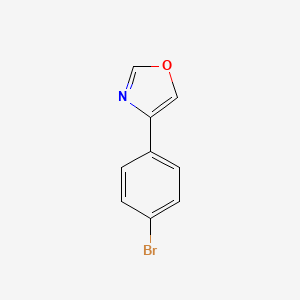

4-(4-Bromophenyl)oxazole

概要

説明

4-(4-Bromophenyl)oxazole is a compound that belongs to the oxazole family, which is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structural motif is prevalent in various natural products and synthetic compounds with diverse biological activities.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through different methods. One approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy. The use of bidentate ligands, such as Mor-DalPhos, has been shown to temper the reactivity of the postulated intermediate, a terminal α-oxo gold carbene, leading to the formation of the oxazole ring . Another method reported the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical processes, which is considered a greener methodology .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be analyzed using various spectroscopic techniques. For instance, the synthesis and characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole were investigated using NMR, FT-IR, and computational methods. The study provided insights into the optimized molecular structure, vibrational frequencies, and potential energy distribution of the normal modes of vibrations .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including cross-coupling reactions. The synthesis of 4-bromomethyl-2-chlorooxazole and its subsequent palladium-catalyzed cross-coupling reactions to make a range of 2,4-disubstituted oxazoles have been described. These reactions show selectivity for the 4-bromomethyl position and can be carried out using Stille or Suzuki coupling methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be deduced from their molecular structure and reactivity. For example, the antimicrobial properties of certain oxazole derivatives have been reported, indicating their potential as bioactive molecules . Additionally, the synthesis of novel oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been characterized by single-crystal X-ray diffraction analysis, providing detailed information on their crystallographic parameters and intermolecular interactions .

科学的研究の応用

Antiprotozoal Activity

4-(4-Bromophenyl)oxazole derivatives have been synthesized and evaluated for their antiprotozoal activity. In a study by Carballo et al. (2017), 2-amino-4-(p-bromophenyl)-oxazole showed significant anti-trichomonal activity against Trichomonas vaginalis with an IC50 value of 1.89 μM, suggesting its potential as an antiprotozoal agent (Carballo et al., 2017).

Synthesis and Metabolism

This compound and its derivatives have been studied for their synthesis and metabolic pathways. Arora et al. (2012) explored the ring oxidation of various 4- or 5-substituted 2H-oxazoles, including 5-(3-bromophenyl)oxazole, to corresponding 2-oxazolone, highlighting the role of cytosolic aldehyde oxidase in this process (Arora et al., 2012).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of this compound derivatives has been a focus of research. Apostol et al. (2022) synthesized and evaluated novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, demonstrating promising antimicrobial effects against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).

Antioxidant and Anticancer Activities

Research has also investigated the antioxidant and anticancer properties of this compound derivatives. Mathew et al. (2013) synthesized novel 2,4-diphenyloxazole derivatives, among which specific compounds showed significant anticancer activity against HepG2 and HeLa cell lines, highlighting the potential of these derivatives in cancer therapy (Mathew et al., 2013).

Charge Transport and Nonlinear Optical Properties

This compound derivatives have been studied for their potential in electronics and photonics. Irfan et al. (2018) investigated the electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, suggesting its applicability in organic light-emitting diodes and other electronic devices (Irfan et al., 2018).

Synthesis Techniques and Applications

Liet al. (2011) provided insights into the regioselective C-4 bromination of oxazoles, demonstrating techniques that are crucial for the synthesis of brominated oxazole derivatives, which have applications in Suzuki-Miyaura and Negishi coupling reactions (Li et al., 2011).

Analgesic Activity and Histopathological Assessment

The analgesic properties and safety profile of this compound derivatives were studied by Bărbuceanu et al. (2020). They synthesized new compounds that exhibited significant analgesic activity and demonstrated low toxicity in histopathological assessments, indicating their potential as pain-relief agents (Bărbuceanu et al., 2020).

Organic Synthesis and Natural Products

Hassner and Fischer (1993) discussed the versatility of oxazoles, including this compound, in organic synthesis. They highlighted the potential for oxazoles to undergo reactions leading to aromatic substitution or addition products, which are valuable in the synthesis of natural products containing pyridine or furan rings (Hassner & Fischer, 1993).

Safety and Hazards

The safety information for “4-(4-Bromophenyl)oxazole” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305+351+338, P302+352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

将来の方向性

Oxazole is an important moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium . In the future, it is imperative to develop alternate metal-free synthetic routes .

作用機序

Target of Action

4-(4-Bromophenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The presence of the bromophenyl group at the 4-position could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

It has been reported that 4-(4-bromophenyl)-2-tert-butyloxazole, a similar compound, was found to be one of the most active compounds in an antibacterial potential study .

特性

IUPAC Name |

4-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZBHACCQAUBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624676 | |

| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54289-73-5 | |

| Record name | 4-(4-Bromophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)